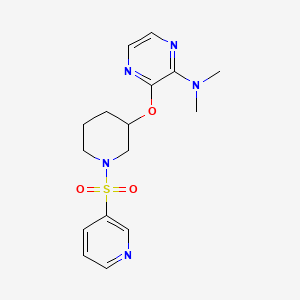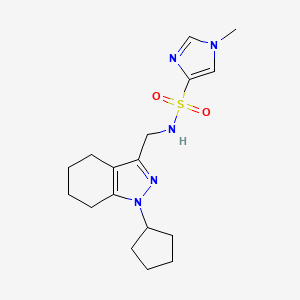![molecular formula C17H19Cl2N3O2S2 B2645859 2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329872-68-5](/img/structure/B2645859.png)
2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the tetrahydrothieno[2,3-c]pyridine ring might be formed through a cyclization reaction . The chlorophenyl group could be introduced through a substitution reaction, and the acetamido and carboxamide groups might be added through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic ring, the chlorophenyl group, and the acetamido and carboxamide groups would all contribute to the overall shape of the molecule. The chlorine atom attached to the phenyl ring could create a region of high electron density, which might influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The tetrahydrothieno[2,3-c]pyridine ring might participate in electrophilic substitution reactions or ring-opening reactions. The chlorophenyl group could undergo further substitution reactions, and the acetamido and carboxamide groups might be involved in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could make the compound soluble in polar solvents. The size and shape of the molecule could influence its boiling and melting points .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study conducted by Abdel-rahman, Bakhite, and Al-Taifi (2002) focuses on the synthesis of pyridothienopyrimidines and pyridothienotriazines, which include derivatives similar in structure to the compound . These compounds were evaluated for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Novel Polyamides Synthesis
Faghihi and Mozaffari (2008) explored the synthesis of new polyamides using aromatic diamines and a compound with a pyridyl moiety, showcasing the use of related structures in creating polymers with potential applications in materials science (Faghihi & Mozaffari, 2008).
Anticancer Activity
Research by Atta and Abdel‐Latif (2021) on thiophene and thienopyridine derivatives, including structural analogs of the specified compound, demonstrated potential anticancer activity. This suggests the compound's structure could be valuable in cancer treatment research (Atta & Abdel‐Latif, 2021).
Chemical Synthesis and Application
Paniagua et al. (2010) described the chemical synthesis pathways that produce pyridinethiones from 1,2,3-triarylpropenones, a process relevant to the synthesis and potential applications of thienopyridine derivatives in various fields, including pharmaceuticals and materials science (Paniagua et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S2.ClH/c1-21-7-6-12-13(8-21)25-17(15(12)16(19)23)20-14(22)9-24-11-4-2-10(18)3-5-11;/h2-5H,6-9H2,1H3,(H2,19,23)(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIQAGCOPFDDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2645784.png)


![3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2645789.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645792.png)
![Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2645793.png)
![6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2645794.png)
